molecular formula C13H24N2O3 B13496297 tert-butyl 7a-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate, Mixture of diastereomers

tert-butyl 7a-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate, Mixture of diastereomers

Cat. No.: B13496297
M. Wt: 256.34 g/mol
InChI Key: IAAHODCJTKCHHX-UHFFFAOYSA-N
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Description

tert-Butyl 7a-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate, a mixture of diastereomers, is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxymethyl group, and a pyrrolo[3,4-c]pyridine core. The presence of multiple stereocenters in the molecule results in the formation of diastereomers, which can exhibit different physical and chemical properties.

Preparation Methods

The synthesis of tert-butyl 7a-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-c]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[3,4-c]pyridine core.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced through a hydroxymethylation reaction, which can be achieved using formaldehyde and a suitable catalyst.

    Addition of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a strong base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

tert-Butyl 7a-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde, depending on the reaction conditions and reagents used.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrrolo[3,4-c]pyridine core, to form more saturated derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 7a-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 7a-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with target molecules, while the pyrrolo[3,4-c]pyridine core can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

tert-Butyl 7a-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 7a-(hydroxymethyl)-octahydropyrano[3,4-c]pyrrole-2-carboxylate: This compound has a similar core structure but differs in the presence of a pyrano ring instead of a pyrrolo ring.

    tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6-carboxylate: This compound has a pyrazolo ring instead of a pyrrolo ring, leading to different chemical and biological properties.

The uniqueness of tert-butyl 7a-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate lies in its specific combination of functional groups and stereochemistry, which can result in distinct reactivity and biological activity.

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl 7a-(hydroxymethyl)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(17)15-5-4-13(9-16)8-14-6-10(13)7-15/h10,14,16H,4-9H2,1-3H3

InChI Key

IAAHODCJTKCHHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CNCC2C1)CO

Origin of Product

United States

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